4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-7-chloro-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO2/c17-13-3-1-2-11(6-13)8-19-9-12-7-14(18)4-5-15(12)21-10-16(19)20/h1-7H,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSCIMMSHHFBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzoxazepine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Bromobenzyl Group: This step involves the bromination of a benzyl group, which can be carried out using bromine or other brominating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromobenzyl and chloro groups can participate in nucleophilic substitution reactions, where nucleophiles replace these substituents under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with benzoxazepine structures can exhibit anticancer properties. The unique molecular structure of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may allow it to interact with specific cellular pathways involved in cancer progression. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting DNA repair mechanisms and cell cycle regulation .
Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Benzoxazepines have been studied for their effects on neurotransmitter systems, particularly in the modulation of GABAergic activity. This could make 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one a candidate for developing treatments for anxiety disorders or epilepsy .
Bioconjugation in Drug Development
Recent advancements in drug delivery systems have highlighted the importance of bioconjugates—molecules that combine therapeutic agents with targeting moieties. The compound can potentially serve as a linker or active component in antibody-drug conjugates (ADCs), facilitating targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity .
Case Study 1: Anticancer Efficacy
A study exploring the anticancer effects of benzoxazepine derivatives demonstrated that modifications to the benzoxazepine core significantly influenced cytotoxicity against various cancer cell lines. The study found that introducing halogen substituents like bromine and chlorine enhanced the compounds' ability to induce apoptosis in tumor cells .
Case Study 2: Neuroactive Properties
In a neuropharmacological assessment, researchers evaluated the effects of several benzoxazepine derivatives on GABA receptor modulation. The findings suggested that certain structural modifications could lead to increased affinity for GABA receptors, indicating potential therapeutic benefits for anxiety and seizure disorders .
Data Tables
| Application | Description | Potential Impact |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth through interaction with cellular pathways | Development of new cancer therapies |
| Neuropharmacology | Modulation of GABAergic activity | Treatments for anxiety and epilepsy |
| Bioconjugation | Use as a linker in antibody-drug conjugates | Enhanced targeted drug delivery |
Mechanism of Action
The mechanism of action of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromobenzyl and chloro groups may play a role in binding to target proteins or enzymes, leading to modulation of their activity. The benzoxazepinone core may also contribute to the compound’s overall biological effects by interacting with cellular components.
Comparison with Similar Compounds
Core Structure Flexibility
- The target compound’s benzoxazepinone core (7-membered ring) offers greater conformational flexibility compared to benzoxazinone derivatives (6-membered ring), which may enhance binding to dynamic biological targets .
Substituent Effects
- 3-Bromobenzyl vs. Allyl (C4): The allyl group in the analog (CAS 88442-99-3) reduces steric hindrance and increases solubility, making it preferable for aqueous-phase reactions. However, the bromobenzyl group in the target compound improves lipophilicity, favoring membrane permeability .
Biological Activity
4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H13BrClNO2
- CAS Number : 1260640-35-4
- Molecular Weight : 364.64 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets, including:
- Receptor Modulation : It has been shown to influence neurotransmitter receptors, which may be relevant in the treatment of neurological disorders.
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Biological Activity Overview
Research indicates that 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one displays several biological activities:
| Activity Type | Description |
|---|---|
| Antidepressant Effects | Demonstrated potential in preclinical models for treating depression. |
| Anti-inflammatory Properties | Exhibits anti-inflammatory effects through modulation of cytokine release. |
| Anticancer Activity | In vitro studies suggest cytotoxicity against various cancer cell lines. |
Case Studies and Research Findings
- Antidepressant Activity :
- Anti-inflammatory Effects :
- Anticancer Properties :
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : Exhibits moderate plasma protein binding.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Predominantly eliminated through renal pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-(3-bromobenzyl)-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as 2-amino-4-bromo-5-chlorophenol with formaldehyde under acidic conditions. Reaction parameters (e.g., temperature, catalyst concentration) must be optimized for yield and purity. For example, using HCl-saturated ethanol as a solvent and recrystallization from methanol can yield high-purity crystals .
Q. Which structural characterization techniques are most reliable for confirming the compound’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving ambiguities in stereochemistry and bond angles. For instance, Acta Crystallographica studies of analogous benzoxazepines confirmed chair/twisted-boat conformations and substituent orientations via SC-XRD . Complementary techniques like NMR (1H/13C) and FT-IR validate functional groups and electronic environments .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacophore of this compound?
- Methodological Answer :
Substituent Variation : Systematically replace the 3-bromobenzyl or 7-chloro groups with electron-withdrawing/donating moieties (e.g., -CF3, -OCH3) to assess bioactivity shifts.
Biological Assays : Test derivatives in enzyme inhibition assays (e.g., protease or kinase targets) or receptor-binding studies (e.g., GABA-A for benzodiazepine analogs).
Data Correlation : Use multivariate analysis to link structural descriptors (Hammett constants, logP) with activity data. A study on benzothiazepines demonstrated this approach to identify antifungal pharmacophores .
Q. How can molecular docking and dynamics simulations guide target identification for this compound?
- Methodological Answer :
Target Selection : Prioritize proteins with binding pockets accommodating the bromobenzyl and benzoxazepinone moieties (e.g., viral proteases, neurotransmitter receptors).
Docking Workflow : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Validate with known inhibitors (e.g., benzodiazepine receptor ligands).
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key interactions (e.g., halogen bonding with bromine). A study on benzisothiazolone inhibitors used this pipeline to optimize IC50 values .
Q. What strategies resolve contradictions in reported synthetic pathways or bioactivity data?
- Methodological Answer :
- Synthetic Reproducibility : Replicate reactions under inert atmospheres to exclude oxidation byproducts. SC-XRD can confirm unexpected products, as seen in benzothiazinone synthesis where cyclization pathways were misassigned .
- Bioactivity Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based IC50). Control for impurities via HPLC (>98% purity) .
Experimental Design & Data Analysis
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- DoE Approach : Use a Taguchi or Box-Behnken design to vary catalysts (e.g., AlCl3 vs. H2SO4), solvents (ethanol vs. DMF), and temperatures.
- In Situ Monitoring : Track intermediates via LC-MS to identify rate-limiting steps. For example, cyclization efficiency in benzoxazepines is highly solvent-dependent .
Q. What analytical methods are critical for assessing stability and degradation products?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).
- HPLC-MS/MS : Identify degradation products (e.g., dehalogenation or ring-opening). A PubChem entry for a related benzodiazepine used this to profile hydrolytic susceptibility .
Biological Applications
Q. How to design assays for evaluating neuropharmacological activity of this compound?
- Methodological Answer :
- In Vitro : Radioligand displacement assays (e.g., [3H]-flunitrazepam for GABA-A receptor binding).
- In Vivo : Zebrafish models for anxiolytic/sedative effects, with dose-response curves. A study on benzodiazepine analogs used this dual approach to correlate receptor affinity with behavioral outcomes .
Q. What computational tools predict metabolic pathways and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ProTox-II to forecast cytochrome P450 metabolism and hepatotoxicity.
- Metabolite Identification : Combine docking with PharmMapper to predict phase I/II metabolites. A PubChem analysis of benzoxazepines highlighted bromine retention as a key metabolic stability factor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
